molecular formula C26H29FN4O4S2 B11263057 5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one

5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one

Cat. No.: B11263057
M. Wt: 544.7 g/mol
InChI Key: XAMUWJHMOBXRBD-UHFFFAOYSA-N
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Description

5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H29FN4O4S2 and its molecular weight is 544.7 g/mol. The purity is usually 95%.
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Biological Activity

5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrimidinone core substituted with a sulfonyl group and a piperazinyl moiety, which are known to influence its biological interactions significantly. The presence of fluorine and butyl groups enhances the lipophilicity and possibly the bioavailability of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl group can participate in hydrogen bonding and π-π stacking interactions, which may modulate the activity of enzymes and receptors. Additionally, the piperazine ring is often associated with neuropharmacological effects, suggesting potential applications in treating neurological disorders.

Biological Activity Overview

Activity TypeFindings
Antibacterial Exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Antifungal Showed moderate antifungal activity in vitro against various fungal strains.
Enzyme Inhibition Inhibits acetylcholinesterase (AChE) and urease, indicating potential for treating Alzheimer's disease and urinary infections.
Cytotoxicity Displayed cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

  • Antimicrobial Activity : A study evaluated the compound's efficacy against several bacterial strains, revealing an IC50 value lower than that of conventional antibiotics such as ciprofloxacin . This suggests that the compound could be a promising candidate for developing new antibacterial agents.
  • Enzyme Inhibition : Research demonstrated that the compound effectively inhibits AChE with an IC50 value comparable to established inhibitors . This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's.
  • Cytotoxicity Testing : In vitro tests on various cancer cell lines indicated that the compound induces apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the piperazine ring have been shown to increase both potency and selectivity against targeted biological pathways .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of the compound with target proteins. The results suggest that the compound forms stable complexes with AChE and other enzymes involved in neurotransmission, supporting its role as a potential therapeutic agent .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one exhibit promising anticancer activities. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting a potential mechanism involving the modulation of signaling pathways related to cell growth and survival .

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound could potentially reduce inflammation and associated symptoms in conditions such as asthma and arthritis . Further experimental validation is needed to confirm these effects.

Antimicrobial Activity

Recent investigations into related thiopyrimidine compounds have highlighted their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar antimicrobial activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing toxicity. Modifications to the piperazine ring or sulfonamide group can significantly influence biological activity. For example, variations in substituents on the phenyl rings can enhance binding affinity to biological targets or improve solubility .

Case Studies

  • Anticancer Studies : A study evaluating a series of pyrimidine derivatives demonstrated that modifications to the sulfonamide group significantly affected cytotoxicity against breast cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
  • Anti-inflammatory Research : In a molecular docking study, compounds similar to this compound were assessed for their ability to bind to 5-lipoxygenase. The results suggested favorable interactions that could lead to effective inhibition of this enzyme .
  • Antimicrobial Evaluation : A recent evaluation of thiopyrimidine-benzenesulfonamide compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that further exploration of related compounds could yield new antimicrobial agents .

Properties

Molecular Formula

C26H29FN4O4S2

Molecular Weight

544.7 g/mol

IUPAC Name

5-(4-butylphenyl)sulfonyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C26H29FN4O4S2/c1-2-3-4-19-5-11-22(12-6-19)37(34,35)23-17-28-26(29-25(23)33)36-18-24(32)31-15-13-30(14-16-31)21-9-7-20(27)8-10-21/h5-12,17H,2-4,13-16,18H2,1H3,(H,28,29,33)

InChI Key

XAMUWJHMOBXRBD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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